3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine

Description

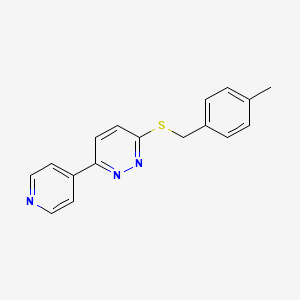

3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a 4-methylbenzylthio group and at position 6 with a pyridin-4-yl moiety. This compound’s structure combines a sulfur-containing thioether linkage and aromatic systems, which may enhance its metabolic stability and binding affinity compared to simpler pyridazine analogs.

Properties

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-2-4-14(5-3-13)12-21-17-7-6-16(19-20-17)15-8-10-18-11-9-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXYCVLDDUIOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine.

Thioether Formation: The 4-methylbenzylthio group can be introduced through a nucleophilic substitution reaction, where a 4-methylbenzylthiol reacts with a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Medicinal Chemistry (I-Series Derivatives)

The I-series compounds (e.g., I-6230, I-6232, I-6273) from Molecules (2011) share a pyridazine or isoxazole core linked to an ethyl benzoate group via phenethylamino or phenethylthio bridges. Key differences include:

Key Observations :

- The thioether linkage (vs. amine/ether in I-6273/I-6473) may improve oxidative stability and lipophilicity, favoring membrane penetration .

- The pyridin-4-yl group at position 6 introduces a planar aromatic system, contrasting with the methyl or isoxazole substituents in I-6232 and I-6273. This could enhance π-π interactions with biological targets.

Agrochemical Derivatives (Pyridaben, Tolfenpyrad)

From the Pesticide Chemicals Glossary (2001), pyridaben (a pyridazinone derivative) and tolfenpyrad (a pyrazole carboxamide) are structurally distinct but share functional motifs relevant to agrochemical activity:

Key Observations :

- Pyridaben ’s chlorine and tert-butyl groups enhance electrophilicity and steric bulk, critical for binding to mitochondrial complex I in pests. The target compound lacks these groups, suggesting divergent mechanisms.

- Tolfenpyrad ’s carboxamide group enables hydrogen bonding, absent in the target compound’s thioether-linked structure.

Research Findings and Mechanistic Insights

Activity Trends :

- I-series compounds with methylpyridazine (e.g., I-6232) showed improved selectivity in kinase assays compared to unsubstituted analogs . This suggests that substitutions on the pyridazine ring (e.g., methyl in I-6232 vs. pyridine in the target compound) modulate target engagement.

- Thioether-containing analogs (e.g., I-6373) exhibited prolonged half-lives in metabolic studies, likely due to reduced susceptibility to hydrolysis compared to esters .

- Gaps in Knowledge: The target compound’s biological activity remains uncharacterized in the provided evidence.

Biological Activity

3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is a compound characterized by its unique structural features, including a pyridazine core, a thioether group, and a pyridine moiety. This composition suggests potential for diverse biological activities, making it an intriguing subject for pharmacological research.

Structural Characteristics

The molecular formula of this compound is CHNS, indicating the presence of two nitrogen atoms in the heterocyclic rings. The structural configuration allows for various interactions due to the functionalities of sulfur and nitrogen, which play crucial roles in biological mechanisms.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : Achieved through the condensation of hydrazine derivatives with diketones.

- Introduction of the Pyridin-4-yl Group : Often accomplished via cross-coupling reactions such as Suzuki or Heck coupling.

- Attachment of the 4-Methylbenzylthio Group : This step usually involves nucleophilic substitution reactions where a thiol group is introduced followed by alkylation with 4-methylbenzyl halides.

Biological Activity

The biological activity of this compound can be summarized as follows:

Anticancer Potential

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, related pyridazine derivatives have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

The proposed mechanism of action includes:

- Binding Interactions : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

- Molecular Targeting : It may target epigenetic regulators like BRD4, which is known to influence gene expression related to cancer progression .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazole | Contains triazole instead of pyridazine | Inhibitor of α-synuclein aggregation |

| 3-(Chlorobenzylthio)-5-(pyridin-4-yl)-1,2,4-triazole | Similar triazole structure | Potential antimicrobial activity |

| 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidine | Different heterocyclic scaffold | Antimicrobial properties |

The unique combination of thioether and pyridine functionalities within the pyridazine framework may lead to distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

- In Vitro Studies : Experimental data have shown that derivatives similar to this compound exhibit IC values in the nanomolar range against various cancer cell lines. For example, compounds targeting tubulin polymerization demonstrated significant inhibition at concentrations as low as 80 nM .

- In Vivo Efficacy : In animal models, certain pyridazine derivatives have been reported to suppress tumor growth significantly without causing substantial weight loss in subjects, indicating a favorable therapeutic index .

Q & A

Q. Q1. What are the key considerations for synthesizing 3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine with high purity?

Methodological Answer: Synthesis of this compound requires careful selection of protecting groups and reaction conditions. For pyridazine derivatives, a common approach involves coupling a pyridazine core with thioether-linked substituents. Evidence from analogous pyridazine syntheses highlights the use of 3-aminopyridazine precursors (e.g., 3-amino-6-chloropyridazine) as intermediates, which can be functionalized via nucleophilic substitution or cross-coupling reactions . Purification steps, such as column chromatography with gradient elution (e.g., hexane/ethyl acetate), are critical to isolate the product from byproducts like unreacted 4-methylbenzylthiol. Monitoring reaction progress via TLC or HPLC ensures minimal impurities .

Q. Q2. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: A combination of NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For example:

- ¹H NMR : Confirm the presence of the pyridin-4-yl proton environment (δ 8.5–9.0 ppm) and methylbenzylthio group (δ 2.3–2.5 ppm for CH₃).

- ¹³C NMR : Verify the pyridazine ring carbons (δ 150–160 ppm) and aromatic carbons from the benzyl and pyridyl groups.

- HRMS : Ensure the molecular ion peak matches the exact mass (±5 ppm tolerance).

Discrepancies in peak splitting or unexpected shifts may indicate regioisomeric impurities or incomplete deprotection .

Q. Q3. What are the primary chemical reactivity profiles of this compound under acidic or basic conditions?

Methodological Answer: The thioether linkage (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂ or mCPBA). In acidic media, protonation of the pyridazine nitrogen may alter its electron-deficient character, affecting reactivity in subsequent cross-coupling reactions. Under basic conditions, nucleophilic aromatic substitution at the pyridazine C-3 position is plausible if leaving groups (e.g., Cl⁻) are present. Stability studies using pH-varied buffers (pH 2–12) and LC-MS monitoring are recommended to map degradation pathways .

Advanced Research Questions

Q. Q4. How can computational reaction path search methods enhance the synthesis design of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and information science to predict optimal reaction pathways. For example:

- Transition state analysis identifies energy barriers for key steps like thioether bond formation.

- Solvent effects can be modeled using COSMO-RS to select solvents that stabilize intermediates (e.g., DMF for polar transition states).

- Machine learning algorithms trained on pyridazine reaction datasets can prioritize experimental conditions (e.g., temperature, catalyst loading) to minimize side reactions. This approach reduces trial-and-error experimentation by >50% .

Q. Q5. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at the pyridazine C-3 and C-6 positions. For example:

- Replacing the 4-methylbenzylthio group with a trifluoromethylthio (-SCF₃) group increases metabolic stability but may reduce solubility .

- Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridin-4-yl ring enhances binding affinity to kinase targets but could induce cytotoxicity.

Experimental workflow :

Synthesize analogs via parallel combinatorial chemistry.

Test in vitro bioactivity (e.g., IC₅₀ in enzyme inhibition assays).

Corrogate data with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. Q6. What strategies resolve contradictions in reported biological data for pyridazine derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from differences in assay conditions or compound purity. To mitigate this:

- Standardize protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO ≤0.1%).

- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish toxicity screening).

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by outliers .

Q. Q7. How can design of experiments (DoE) optimize reaction yields for large-scale synthesis?

Methodological Answer: A Taguchi orthogonal array (e.g., L9 array) tests variables like catalyst type, temperature, and stoichiometry. For example:

Data-Driven Research Challenges

Q. Q8. What analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- UPLC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM).

- ICP-OES : Screens for heavy metal residues (e.g., Pd from catalysts).

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.

Calibration curves for known byproducts (e.g., des-methyl analogs) enable quantification .

Q. Q9. How does the compound’s solubility profile influence formulation for in vivo studies?

Methodological Answer: Solubility in aqueous buffers (e.g., PBS) and lipid-based vehicles (e.g., Cremophor EL) must be assessed via shake-flask or nephelometry. For low-solubility compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.